molecular formula C20H32 B3344706 1-Pentyl-4-(trans-4-propylcyclohexyl)benzene CAS No. 89363-50-8

1-Pentyl-4-(trans-4-propylcyclohexyl)benzene

Cat. No.: B3344706
CAS No.: 89363-50-8
M. Wt: 272.5 g/mol
InChI Key: RSUADYMBPNVXJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pentyl-4-(trans-4-propylcyclohexyl)benzene is an organic compound with the molecular formula C20H32 and a molecular weight of 272.47 g/mol. This compound is characterized by a benzene ring substituted with a pentyl group and a trans-4-propylcyclohexyl group. It is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

The synthesis of 1-Pentyl-4-(trans-4-propylcyclohexyl)benzene can be achieved through various synthetic routes. One common method involves the alkylation of benzene with 1-bromo-4-(trans-4-propylcyclohexyl)pentane under Friedel-Crafts conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions to prevent hydrolysis of the catalyst.

Chemical Reactions Analysis

1-Pentyl-4-(trans-4-propylcyclohexyl)benzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring can be further functionalized using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Pentyl-4-(trans-4-propylcyclohexyl)benzene is primarily used in scientific research. Its applications include:

    Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.

    Biology: Employed in studies to understand the interaction of organic compounds with biological systems.

    Medicine: Investigated for potential pharmacological properties, although it is not approved for medical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Pentyl-4-(trans-4-propylcyclohexyl)benzene is not well-defined due to its primary use in research. it is believed to interact with molecular targets through hydrophobic interactions and π-π stacking with aromatic residues. The pathways involved in its action are likely dependent on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

1-Pentyl-4-(trans-4-propylcyclohexyl)benzene can be compared with other similar compounds such as:

    1-Pentyl-4-(trans-4-butylcyclohexyl)benzene: Similar structure but with a butyl group instead of a propyl group.

    1-Pentyl-4-(trans-4-ethylcyclohexyl)benzene: Contains an ethyl group in place of the propyl group.

    1-Pentyl-4-(trans-4-methylcyclohexyl)benzene: Features a methyl group instead of a propyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and interactions.

Properties

IUPAC Name

1-pentyl-4-(4-propylcyclohexyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32/c1-3-5-6-8-18-11-15-20(16-12-18)19-13-9-17(7-4-2)10-14-19/h11-12,15-17,19H,3-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUADYMBPNVXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2CCC(CC2)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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